Pentanoic acid, 4-[(4-hydroxyphenyl)methyl]phenyl ester
Description
Properties
IUPAC Name |
[4-[(4-hydroxyphenyl)methyl]phenyl] pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-2-3-4-18(20)21-17-11-7-15(8-12-17)13-14-5-9-16(19)10-6-14/h5-12,19H,2-4,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLGQHWQLOMKNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1=CC=C(C=C1)CC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Pentanoic acid, 4-[(4-hydroxyphenyl)methyl]phenyl ester, also known as a derivative of phenolic compounds, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pentanoic acid backbone with a phenolic group, which is known for contributing to various biological activities. The structure can be represented as follows:
1. Antioxidant Activity
Research indicates that phenolic compounds exhibit strong antioxidant properties due to their ability to scavenge free radicals. For instance, studies have shown that related compounds can significantly inhibit the DPPH radical, demonstrating their potential as effective antioxidants .
| Compound | IC50 (µM) | Method |
|---|---|---|
| Pentanoic acid derivative | 50 ± 5 | DPPH assay |
| Related phenolic compound | 40 ± 3 | DPPH assay |
2. Antimicrobial Properties
Pentanoic acid derivatives have shown promising antimicrobial activity against various pathogens. For example, studies on similar compounds revealed efficacy against both Gram-positive and Gram-negative bacteria .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 25 µg/mL |
| S. aureus | 15 µg/mL |
3. Anti-inflammatory Effects
The anti-inflammatory properties of pentanoic acid derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies demonstrated significant reductions in TNF-alpha and IL-6 levels when treated with these compounds .
The biological activity of this compound is primarily mediated through:
- Free Radical Scavenging: The hydroxyl group on the phenolic ring donates electrons to free radicals.
- Enzyme Inhibition: Compounds may inhibit key enzymes involved in inflammation and microbial growth.
- Gene Expression Modulation: Phenolic compounds can influence the expression of genes related to oxidative stress and inflammation.
Case Study 1: Antioxidant Efficacy in Cell Lines
A study evaluated the antioxidant capacity of pentanoic acid derivatives in human cell lines exposed to oxidative stress. Results indicated a significant decrease in reactive oxygen species (ROS) levels, suggesting protective effects against oxidative damage .
Case Study 2: Antimicrobial Activity Against Resistant Strains
In another investigation, the antimicrobial efficacy of pentanoic acid derivatives was tested against antibiotic-resistant strains of bacteria. The results highlighted a notable reduction in bacterial viability, indicating potential as an alternative treatment option .
Comparison with Similar Compounds
Research Implications and Gaps
- Structure-Activity Relationships (SAR) : The hydroxyphenyl group is critical for antioxidant activity, while ester chain length modulates bioavailability. Shorter chains (e.g., methyl esters) may improve solubility but reduce half-life .
- Untapped Applications: Limited data exist on the target compound’s pharmacokinetics and toxicity. Comparative studies with ’s caffeoylquinic esters could reveal synergies in neurodegenerative disease models .
Q & A
Q. How can researchers synthesize Pentanoic acid, 4-[(4-hydroxyphenyl)methyl]phenyl ester with high purity?
Methodology :
- Step 1 : Start with 4-hydroxyphenylmethanol and pentanoic acid chloride. Use a nucleophilic acyl substitution reaction to form the ester linkage under anhydrous conditions (e.g., pyridine as a catalyst) .
- Step 2 : Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials and byproducts.
- Step 3 : Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via - and -NMR spectroscopy .
Q. What analytical techniques are optimal for characterizing this compound’s stability under varying pH conditions?
Methodology :
- Experimental Design : Prepare buffer solutions (pH 2–10) and incubate the compound at 37°C. Monitor degradation over 24–72 hours.
- Analytical Tools :
- Data Interpretation : Compare retention times and mass spectra with reference standards to quantify stability .
Q. How can researchers differentiate positional isomers (e.g., para- vs. ortho-substituted derivatives)?
Methodology :
- Spectral Analysis : Use -NMR to observe coupling patterns in aromatic regions. Para-substitution typically shows a singlet for the hydroxyphenyl group, while ortho-substitution exhibits splitting .
- Chromatography : Optimize GC or HPLC conditions to separate isomers based on polarity differences (e.g., reverse-phase HPLC with a phenyl-hexyl column) .
Advanced Research Questions
Q. What strategies can mitigate steric hindrance during functionalization of the hydroxyphenyl group?
Methodology :
- Protecting Groups : Temporarily block the hydroxyl group using tert-butyldimethylsilyl (TBS) ethers to enable subsequent reactions (e.g., alkylation or acylation) .
- Catalytic Optimization : Employ Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with bulky ligands (XPhos) to enhance regioselectivity .
- Validation : Monitor reaction progress via TLC and confirm regiochemistry via X-ray crystallography or NOESY NMR .
Q. How do solvent polarity and temperature influence the compound’s conformational dynamics?
Methodology :
- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict energy barriers for rotational isomerism.
- Experimental Validation : Use variable-temperature -NMR (DMSO-d6 vs. CDCl3) to observe coalescence of diastereotopic protons .
- Data Contradictions : Note discrepancies between predicted and observed rotational barriers; recalibrate models using solvent dielectric constants .
Q. What metabolic pathways are implicated in the biodegradation of this compound in microbial systems?
Methodology :
- Microbial Assay : Incubate with Pseudomonas spp. or Rhodococcus strains under aerobic conditions. Extract metabolites at timed intervals.
- Metabolite Profiling : Use high-resolution LC-QTOF-MS to identify intermediates (e.g., hydroxylated or ester-cleaved products) .
- Enzymatic Studies : Purify esterases from microbial lysates and test activity against the compound via spectrophotometric assays (e.g., p-nitrophenyl acetate hydrolysis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
